

Understanding Moronic Acid & Its Therapeutic Potential

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Compound Focus: Moronic Acid

CAS No.: 6713-27-5

Cat. No.: S596226

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Moronic acid is a natural pentacyclic triterpenoid found in plants like *Rhus javanica* and mistletoe (*Phoradendron reichenbachianum*) [1]. The table below summarizes its key chemical and biological characteristics for your reference.

Property	Description
IUPAC Name	3-Oxoolean-18-en-28-oic acid [1]
Chemical Formula	$C_{30}H_{46}O_3$ [2] [1]
Molecular Weight	454.695 g/mol [2] [1]
CAS Number	6713-27-5 [2] [3]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [2]
Storage	Desiccate at -20°C [2]
Known Bioactivities	Anti-HIV, Anti-Herpes Simplex Virus (HSV), Anti-Epstein-Barr Virus (EBV), Antidiabetic, Alleviates NAFLD/NASH and liver fibrosis [4] [2] [1]

Recent studies highlight its promise for treating **Non-Alcoholic Fatty Liver Disease (NAFLD/NASH) and liver fibrosis**. It exerts its effects through **PPARs-mediated lipidomic reprogramming**, which helps reduce hepatic steatosis and fibrosis. In vivo studies in mice have shown efficacy at a dose of 10 mg/kg with no significant toxicity reported at this therapeutic level [4].

Metabolic Stability Prediction & Experimental Assessment

For metabolic stability assessment, you can leverage both modern computational tools and established in vitro experiments.

Computational Prediction Tools

In silico models can rapidly screen compounds and provide insights for lead optimization. Below is a comparison of advanced Graph Neural Network (GNN) models:

Model Name	Key Features	Key Application/Performance
MetaboGNN [5]	Uses Graph Neural Networks (GNN) and Graph Contrastive Learning (GCL); incorporates interspecies differences.	Predicts stability in Human and Mouse Liver Microsomes (HLM/MLM); RMSE of ~27.9 for % parent compound remaining.
CMMS-GCL [6]	Cross-modality model that uses both molecular graphs and SMILES sequences; identifies key functional groups.	High predictive performance; offers interpretability by highlighting substructures critical for metabolic stability.

These models are trained on datasets where metabolic stability is typically measured as the **percentage of the parent compound remaining after a 30-minute incubation with liver microsomes** [5] [6].

Standard In Vitro Experimental Protocol

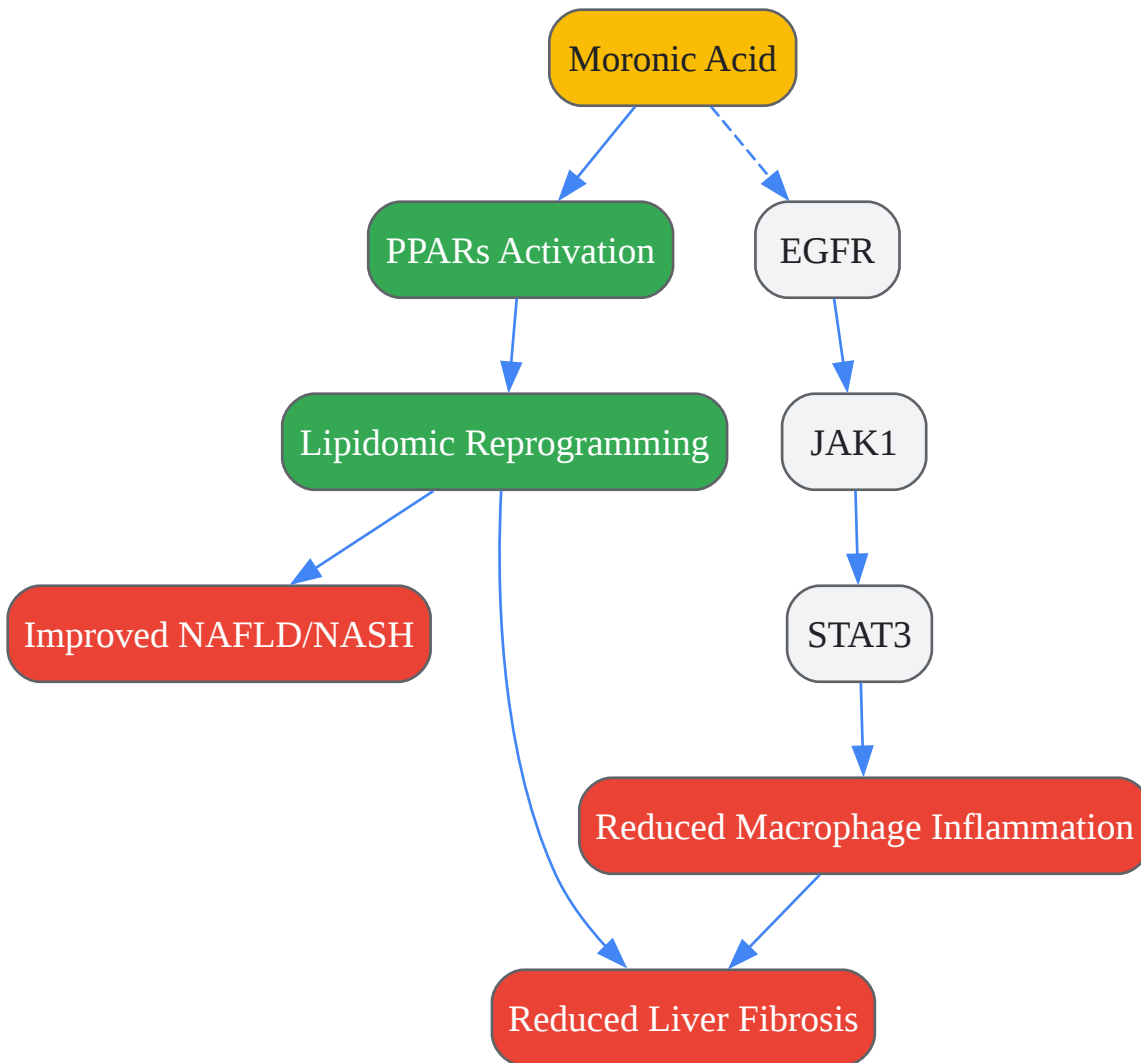
In vitro assays using liver microsomes remain the gold standard for experimental validation.

- **Objective:** To determine the in vitro metabolic stability of **moronic acid** in liver microsomes.
- **Principle:** The test compound is incubated with liver microsomes (human, mouse, or rat) in the presence of NADPH as a cofactor. The disappearance of the parent compound over time is measured [5] [6].
- **Key Reagents:** **Moronic acid**, Liver Microsomes (HLM, MLM, RLM), NADPH regenerating system, appropriate buffer (e.g., phosphate buffer) [6].
- **Procedure:**
 - Prepare a solution of **moronic acid** (e.g., 1 μ M) in buffer.
 - Pre-incubate the compound with liver microsomes (e.g., 0.5 mg/mL protein concentration) for a few minutes.
 - Initiate the reaction by adding the NADPH regenerating system.
 - Incubate at 37°C and withdraw aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
 - Stop the reaction by adding an organic solvent (e.g., acetonitrile).
 - Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of **moronic acid** remaining at each time point [5] [6].
- **Data Analysis:** The percentage of parent compound remaining at 30 minutes is a common metric. From the concentration-time data, you can also calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) [6].

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for moronic acid in treating NAFLD and liver fibrosis?

A1: Research indicates that **moronic acid** alleviates NAFLD and liver fibrosis through **PPARs-mediated lipidomic reprogramming**. It acts on PPARs (Peroxisome Proliferation-Activated Receptors), which are key regulators of lipid and glucose metabolism. This action helps reprogram dysregulated lipid metabolism, reducing hepatic steatosis and suppressing pro-fibrotic pathways [4]. The following diagram illustrates this primary mechanism and other relevant pathways.



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Q2: I am getting inconsistent metabolic stability results between human and mouse microsomes. Why?

A2: This is a common challenge due to **interspecies enzymatic variations**. Humans and mice can have differences in the expression levels, activity, and isoform composition of cytochrome P450 (CYP450) enzymes and other drug-metabolizing enzymes [5]. It is crucial to use predictive models like MetaboGNN that explicitly account for these differences and to interpret data from animal models with caution when extrapolating to humans [5].

Q3: How can I improve the metabolic stability of moronic acid through structural modification? A3:

While specific studies on **moronic acid** derivatives are limited in the search results, general strategies from advanced prediction models include:

- **Identify Metabolic Hotspots:** Use interpretable AI models like CMMS-GCL to pinpoint the specific functional groups or substructures in **moronic acid** that are most susceptible to metabolism [6].
- **Targeted Modification:** Once hotspots are identified, you can explore strategies like **blocking metabolically labile sites** (e.g., by adding stable substituents like fluorine or deuterium) or **introducing steric hindrance** around a labile group to shield it from enzymatic attack.

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